Bis(2-methoxyethyl) adipate

Description

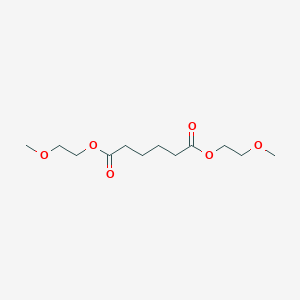

Structure

3D Structure

Properties

IUPAC Name |

bis(2-methoxyethyl) hexanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O6/c1-15-7-9-17-11(13)5-3-4-6-12(14)18-10-8-16-2/h3-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVRNUDCCYWKHMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC(=O)CCCCC(=O)OCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5059329 | |

| Record name | Bis(2-methoxyethyl) adipate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5059329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106-00-3 | |

| Record name | 1,6-Bis(2-methoxyethyl) hexanedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106-00-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(2-methoxyethyl) adipate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000106003 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bis(2-methoxyethyl) adipate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7329 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hexanedioic acid, 1,6-bis(2-methoxyethyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bis(2-methoxyethyl) adipate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5059329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(2-methoxyethyl) adipate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.048 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BIS(2-METHOXYETHYL) ADIPATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y117KBL7C6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

What are the physicochemical properties of Bis(2-methoxyethyl) adipate?

An In-depth Technical Guide to the Physicochemical Properties of Bis(2-methoxyethyl) adipate

Abstract: This technical guide provides a comprehensive overview of the physicochemical properties of Bis(2-methoxyethyl) adipate (CAS No. 106-00-3). Designed for researchers, scientists, and professionals in drug development and material science, this document details the compound's chemical identity, summarizes its known physical and chemical properties, and presents authoritative, step-by-step protocols for their experimental determination. By focusing on standardized methodologies, this guide aims to equip scientists with the practical knowledge required to accurately characterize this important diester.

Chemical Identity and Structure

Bis(2-methoxyethyl) adipate, with the IUPAC name bis(2-methoxyethyl) hexanedioate, is a dicarboxylic acid ester.[1][2] It is structurally composed of a central six-carbon adipic acid backbone esterified with two 2-methoxyethanol units at either end. This structure imparts properties characteristic of a plasticizer and a solvent, with a balance of hydrophobic (the hexanedioate chain) and hydrophilic (the ether and ester linkages) features.[1][2]

Key Identifiers:

Caption: Chemical structure of Bis(2-methoxyethyl) adipate.

Summary of Physicochemical Properties

| Property | Value | Source / Method |

| Molecular Weight | 262.30 g/mol | [1][2][4] PubChem (Computed) |

| Appearance | Colorless, viscous liquid | [2] Smolecule |

| Boiling Point | Data not available | - |

| Melting Point | Data not available | - |

| Density | Data not available | - |

| Water Solubility | Low solubility; reported as 0.05 M (context not specified) | [2] Smolecule |

| Solubility in Organics | Soluble in organic solvents | [2] Smolecule |

| Flash Point | 87 °C (188.6 °F) | [5] Cole-Parmer MSDS |

| XLogP3-AA | 0.3 | [1] PubChem (Computed) |

Experimental Determination of Physical Properties

For a compound like Bis(2-methoxyethyl) adipate, where literature data is sparse, experimental determination of its fundamental properties is a prerequisite for any research or development application. Adherence to internationally recognized standards, such as the OECD Guidelines for the Testing of Chemicals, ensures data is reliable, reproducible, and suitable for regulatory submission.

Water Solubility Determination (OECD Guideline 105)

Principle: The goal is to determine the saturation mass concentration of the substance in water at a controlled temperature. Given the expected low solubility (less than 10 g/L), the Flask Method is the most appropriate choice.[6][7] This method involves agitating an excess amount of the test substance with water until equilibrium is achieved.

Expertise & Causality: The choice of the Flask Method is dictated by the anticipated solubility. The Column Elution method is generally reserved for substances with solubility below 10⁻² g/L.[8] For Bis(2-methoxyethyl) adipate, which is a liquid, ensuring proper mixing to achieve equilibrium without forming an emulsion is critical. Vigorous stirring is necessary, and the subsequent separation of undissolved substance from the aqueous phase via centrifugation is a self-validating step to ensure only the truly dissolved fraction is analyzed.

Protocol: Flask Method

-

Preliminary Test: Add an estimated amount of the test substance to a known volume of water at the test temperature (e.g., 20 °C). Stir for 24 hours and visually inspect for undissolved substance. This helps estimate the amount needed for the final test and the time to reach equilibrium.[6]

-

Definitive Test: Prepare at least three flasks. To each, add a volume of water and an amount of Bis(2-methoxyethyl) adipate determined from the preliminary test to be in excess of its solubility.

-

Equilibration: Seal the flasks and place them in a constant temperature bath (e.g., 20 ± 0.5 °C). Agitate for a period determined to be sufficient for reaching equilibrium (e.g., 24-48 hours). It's recommended to measure concentration at different time points (e.g., 24h, 48h) until consecutive measurements are consistent.

-

Phase Separation: Transfer the contents of the flasks to a centrifuge tube and centrifuge at high speed to separate the undissolved liquid ester. This is crucial to avoid contamination of the aqueous sample.

-

Sampling & Analysis: Carefully extract a known volume of the clear, aqueous supernatant. Analyze the concentration of Bis(2-methoxyethyl) adipate using a validated analytical method, such as Gas Chromatography (GC) with a Flame Ionization Detector (FID) or High-Performance Liquid Chromatography (HPLC) with a UV detector.

-

Calculation: The water solubility is reported as the average concentration from the replicate flasks in units of g/L or mg/L.

Caption: Workflow for Water Solubility Determination via OECD 105.

Density Determination (OECD Guideline 109)

Principle: Density is the mass per unit volume of a substance.[9][10][11] For a viscous liquid like Bis(2-methoxyethyl) adipate, the pycnometer method is a highly accurate and appropriate choice.

Expertise & Causality: While simpler methods like using a hydrometer exist, they are not suitable for viscous liquids (dynamic viscosity > 5 Pa·s), as the high viscosity impedes the hydrometer from settling to its equilibrium depth, leading to inaccurate readings.[5][12] The pycnometer method, which relies on gravimetrically determining the mass of a precisely known volume, is less affected by viscosity (applicable up to 500 Pa·s) and provides higher precision.[5] Using an oscillating densitometer is also an excellent alternative if available.

Protocol: Pycnometer Method

-

Calibration: Thoroughly clean and dry a pycnometer of known volume. Weigh the empty, dry pycnometer (m₀).

-

Reference Measurement: Fill the pycnometer with deionized water of a known temperature (e.g., 20 °C) and weigh it (m₁). The volume (V) can be confirmed using the known density of water at that temperature.

-

Sample Measurement: Empty and thoroughly dry the pycnometer. Fill it with the test substance, Bis(2-methoxyethyl) adipate, ensuring no air bubbles are trapped. Adjust the temperature to 20 ± 0.5 °C and weigh it (m₂).

-

Calculation: The density (ρ) of the substance at the test temperature is calculated using the formula: ρ = (m₂ - m₀) / V

Boiling Point Determination (OECD Guideline 103)

Principle: The boiling point is the temperature at which a substance's vapor pressure equals the surrounding atmospheric pressure.[13] The dynamic method (Siwoloboff method) is a reliable technique that requires only a small amount of sample.

Expertise & Causality: This method is advantageous as it relies on a clear physical endpoint: the cessation of bubble formation and the rise of liquid into the capillary. This makes it less subjective than some other methods.[14] It is crucial to control the heating rate (< 1 K/min near the boiling point) to ensure thermal equilibrium between the liquid, vapor, and thermometer.

Protocol: Dynamic Method

-

Apparatus Setup: Place a small amount of the sample into a sample tube. Insert a smaller, inverted capillary tube (fused at the top) into the sample.

-

Heating: Place the sample tube in a controlled heating bath, adjacent to a calibrated thermometer.

-

Observation: Heat the bath slowly. As the temperature rises, air trapped in the capillary will expand and exit as a slow stream of bubbles. As the boiling point is approached, the bubbling will become rapid and continuous.

-

Endpoint Determination: Stop heating and allow the bath to cool slowly. The boiling point is the temperature at which the bubble stream ceases and the liquid is drawn back into the capillary tube. Record the ambient atmospheric pressure.

Chemical Reactivity

Hydrolysis

As a dicarboxylic acid ester, Bis(2-methoxyethyl) adipate is susceptible to hydrolysis, a reaction that cleaves the ester bonds to yield adipic acid and 2-methoxyethanol. This reaction can be catalyzed by either acid or base.[15]

Base-Catalyzed Hydrolysis (Saponification): This reaction is effectively irreversible because the carboxylic acid formed is immediately deprotonated by the base to form a carboxylate salt, which is resistant to nucleophilic attack.[16][17] This is a common and efficient method for ester cleavage.

Mechanism:

-

Nucleophilic Attack: A hydroxide ion (OH⁻) attacks one of the electrophilic carbonyl carbons.

-

Tetrahedral Intermediate: The pi bond of the carbonyl breaks, forming a tetrahedral intermediate.

-

Leaving Group Departure: The intermediate collapses, reforming the carbonyl double bond and expelling a 2-methoxyethoxide anion (CH₃OCH₂CH₂O⁻) as the leaving group.

-

Deprotonation: The highly basic alkoxide anion deprotonates the newly formed carboxylic acid group, resulting in a carboxylate salt and 2-methoxyethanol. This final acid-base step drives the reaction to completion.

Caption: Simplified pathway for base-catalyzed ester hydrolysis.

Spectroscopic Profile

Spectroscopic analysis provides a unique "fingerprint" for compound identification and structural verification.

Infrared (FTIR) Spectroscopy

The FTIR spectrum of Bis(2-methoxyethyl) adipate is dominated by features characteristic of a saturated aliphatic ester. The key diagnostic peaks follow the "Rule of Three" for esters.[18]

-

C=O Stretch: A very strong, sharp absorption band located around 1735-1750 cm⁻¹ . This is the most prominent feature in the spectrum.[18][19]

-

C-O Stretches: Two distinct, strong absorption bands in the fingerprint region.[18]

-

An acyl-oxygen (C-O) stretch, typically found between 1250-1150 cm⁻¹ .

-

An alkyl-oxygen (O-C) stretch, typically found between 1150-1050 cm⁻¹ .

-

-

C-H Stretches: Strong bands just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹ ) corresponding to the aliphatic C-H bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The symmetry of the molecule simplifies its NMR spectrum.

-

¹H NMR:

-

A singlet around 3.3 ppm for the six protons of the two equivalent methoxy (-OCH₃) groups.

-

A multiplet (likely a triplet) around 3.6 ppm for the four protons of the -O-CH₂-CH₂-O- moieties adjacent to the ether oxygen.

-

A multiplet (likely a triplet) around 4.2 ppm for the four protons of the -O-CH₂-CH₂-O- moieties adjacent to the ester oxygen.

-

A multiplet around 2.3 ppm for the four protons on the carbons alpha to the carbonyl groups (in the adipate chain).

-

A multiplet around 1.6 ppm for the four protons on the carbons beta to the carbonyl groups (in the adipate chain).

-

-

¹³C NMR: Due to symmetry, only 6 distinct carbon signals would be expected.

Mass Spectrometry (MS)

In electron ionization (EI) mass spectrometry, Bis(2-methoxyethyl) adipate would be expected to fragment via cleavage at the ester and ether linkages, leading to characteristic fragment ions.

Conclusion

Bis(2-methoxyethyl) adipate is a diester with physicochemical properties that make it suitable for applications as a plasticizer and solvent. While comprehensive experimental data on its core physical properties like boiling point and density are not widely published, this guide provides a robust framework for their determination using authoritative OECD guidelines. The detailed protocols for solubility, density, and boiling point measurement, along with an analysis of the compound's chemical reactivity and spectroscopic signatures, offer researchers the necessary tools and rationale to confidently characterize this compound in the laboratory.

References

-

YesWeLab. (2025). Understanding OECD Guideline 109. YesWeLab Blog. [Link]

-

OECD. (1995). Test No. 109: Density of Liquids and Solids. OECD Guidelines for the Testing of Chemicals, Section 1. [Link]

-

OECD. Test No. 109: Density of Liquids and Solids. OECD iLibrary. [Link]

-

OECD. Test No. 109: Density of Liquids and Solids. OECD READ. [Link]

-

FILAB. (n.d.). Solubility testing in accordance with the OECD 105. FILAB Laboratoire. [Link]

-

Overton. (1995). Test No. 109: Density of Liquids and Solids. Overton. [Link]

-

OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. [Link]

-

U.S. Department of Commerce. (n.d.). Test No. 105: Water Solubility. Library Search. [Link]

-

OECD. Test No. 105: Water Solubility. OECD READ. [Link]

-

National Center for Biotechnology Information. (n.d.). Bis(2-methoxyethyl) adipate. PubChem Compound Database. [Link]

-

Redman, A. D., et al. (2021). Inter-laboratory comparison of water solubility methods applied to difficult-to-test substances. Environmental Sciences Europe. [Link]

-

Essem Compliance. (n.d.). Physical chemical testing studies. Essem Compliance. [Link]

-

OECD. (1995). OECD Guideline for the Testing of Chemicals: Boiling Point. OECD. [Link]

-

Phytosafe. (n.d.). OECD 102 / 103. Phytosafe. [Link]

-

University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. University of Calgary Chemistry. [Link]

-

Ashenhurst, J. (2022). Basic Hydrolysis of Esters – Saponification. Master Organic Chemistry. [Link]

-

Martin, R. B. (1962). Mechanisms of Acid Hydrolysis of Carboxylic Acid Esters and Amides. Journal of the American Chemical Society. [Link]

-

Wikipedia. (n.d.). Ester hydrolysis. Wikipedia. [Link]

-

Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps. [Link]

-

National Center for Biotechnology Information. (n.d.). Bis(2-ethoxyethyl) adipate. PubChem Compound Database. [Link]

-

LAUS GmbH. (n.d.). OECD/EU-Methods. LAUS GmbH. [Link]

-

AZoM. (2025). How to Interpret FTIR Results: A Beginner's Guide. AZoM. [Link]

-

Smith, B. C. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. [Link]

-

Regulations.gov. (n.d.). Physical and Chemical Properties. Regulations.gov. [Link]

-

National Center for Biotechnology Information. (n.d.). Bis(2-ethylhexyl) adipate. PubChem Compound Database. [Link]

-

Innovatech Labs. (2018). FTIR Analysis Beginner's Guide: Interpreting Results. Innovatech Labs. [Link]

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. Specac Ltd. [Link]

-

Drugfuture. (n.d.). BIS(2-METHOXYETHYL) ADIPATE. FDA Global Substance Registration System. [Link]

-

ResearchGate. (n.d.). IR spectra of esters. ResearchGate. [Link]

-

Chemcasts. (n.d.). Thermophysical Properties of bis(2-ethylhexyl) adipate. Chemcasts. [Link]

-

GSRS. (n.d.). BIS(2-METHOXYETHYL) ADIPATE. GSRS. [Link]

Sources

- 1. Bis(2-methoxyethyl) adipate | C12H22O6 | CID 66046 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy Bis(2-methoxyethyl) adipate | 106-00-3 [smolecule.com]

- 3. BIS(2-METHOXYETHYL) ADIPATE [drugfuture.com]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. oecd.org [oecd.org]

- 6. oecd.org [oecd.org]

- 7. search.library.doc.gov [search.library.doc.gov]

- 8. filab.fr [filab.fr]

- 9. Understanding OECD Guideline 109 - YesWeLab [blog.yeswelab.fr]

- 10. oecd.org [oecd.org]

- 11. oecd.org [oecd.org]

- 12. Test No. 109: Density of Liquids and Solids - Overton [app.overton.io]

- 13. OECD 102 / 103 - Phytosafe [phytosafe.com]

- 14. Physical chemical testing studies | Essem Compliance [essem-compliance.com]

- 15. Ester hydrolysis - Wikipedia [en.wikipedia.org]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

- 17. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]

- 18. spectroscopyonline.com [spectroscopyonline.com]

- 19. Interpreting Infrared Spectra - Specac Ltd [specac.com]

Bis(2-methoxyethyl) adipate CAS number and molecular weight.

An In-Depth Technical Guide to Bis(2-methoxyethyl) adipate

This guide provides a comprehensive technical overview of Bis(2-methoxyethyl) adipate, tailored for researchers, scientists, and professionals in the field of drug development. It covers the fundamental chemical and physical properties, synthesis, applications, analytical methodologies, and safety considerations pertinent to a laboratory and development environment.

Core Identification and Chemical Properties

Bis(2-methoxyethyl) adipate is a diester of adipic acid and 2-methoxyethanol. Its molecular structure, characterized by a central six-carbon dicarboxylic acid backbone and two flanking methoxyethyl ester groups, imparts properties that make it a versatile compound in various applications.

Key Identifiers:

-

Molecular Formula: C₁₂H₂₂O₆[3]

-

IUPAC Name: bis(2-methoxyethyl) hexanedioate[2]

-

Synonyms: Adipic Acid Bis(2-methoxyethyl) Ester, Di(2-methoxyethyl) Adipate[1]

A summary of its key physical and chemical properties is presented below. These properties are crucial for predicting its behavior in various formulations and experimental conditions.

| Property | Value | Source(s) |

| Appearance | Colorless to almost colorless clear liquid | [1][4] |

| Boiling Point | 190 °C at 11 mmHg | [4] |

| Density | 1.08 g/cm³ | [4] |

| Refractive Index | 1.441 - 1.443 | [4] |

| Flash Point | 87 °C | [4] |

Synthesis of Bis(2-methoxyethyl) adipate: A Mechanistic Approach

The synthesis of Bis(2-methoxyethyl) adipate is typically achieved through a Fischer esterification reaction. This acid-catalyzed reaction involves the condensation of adipic acid with two equivalents of 2-methoxyethanol.

Causality of Experimental Design

The choice of an acid catalyst (like sulfuric acid) is pivotal as it protonates the carbonyl oxygen of the adipic acid, thereby increasing its electrophilicity and making it more susceptible to nucleophilic attack by the hydroxyl group of 2-methoxyethanol. The reaction is reversible, so to drive it towards the product side, the water formed as a byproduct must be continuously removed, typically by azeotropic distillation using a Dean-Stark apparatus. The choice of reaction temperature is a balance between achieving a reasonable reaction rate and preventing unwanted side reactions or degradation of the reactants and products.

Experimental Workflow Diagram

Caption: Fischer esterification workflow for Bis(2-methoxyethyl) adipate synthesis.

Step-by-Step Synthesis Protocol

-

Reactor Setup: Equip a round-bottom flask with a Dean-Stark apparatus, a reflux condenser, and a magnetic stirrer.

-

Charging Reactants: Charge the flask with adipic acid (1.0 eq.), 2-methoxyethanol (2.2 eq.), a catalytic amount of concentrated sulfuric acid (e.g., 0.5 mol%), and an appropriate solvent for azeotropic water removal (e.g., toluene).

-

Reaction: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap as the reaction proceeds. Continue refluxing until no more water is collected, indicating the reaction is complete.

-

Neutralization: Cool the reaction mixture to room temperature. Transfer it to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.

-

Washing: Wash the organic layer sequentially with water and then brine to remove any remaining water-soluble impurities.

-

Drying and Concentration: Dry the organic layer over an anhydrous salt like magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to remove the toluene.

-

Purification: Purify the resulting crude ester by vacuum distillation to obtain the final high-purity product.

This self-validating protocol ensures completion by monitoring water removal and includes purification steps that are verifiable by analytical methods like GC-MS or NMR.

Applications in Research and Development

While broadly classified as a plasticizer, Bis(2-methoxyethyl) adipate's utility in a scientific context is more nuanced, particularly as an alternative to phthalate-based plasticizers like DEHP (di(2-ethylhexyl) phthalate), which have faced scrutiny over health concerns.

Plasticizer for Medical Polymers

In the development of medical devices and laboratory equipment, the choice of plasticizer is critical. Bis(2-methoxyethyl) adipate can be used to impart flexibility to polymers like polyvinyl chloride (PVC), which are used in medical tubing, blood bags, and other devices.[5][6] Its lower volatility compared to some other plasticizers can be advantageous, leading to less leaching and a more stable product over time. The choice of a non-phthalate plasticizer is often driven by regulatory trends and a desire to minimize potential endocrine-disrupting effects associated with some phthalates.

Excipient in Drug Formulations

The properties of Bis(2-methoxyethyl) adipate, such as its liquid state at room temperature and solvency, suggest its potential as an excipient in topical or transdermal drug delivery systems. It can act as a solvent or a penetration enhancer, helping to solubilize active pharmaceutical ingredients (APIs) and facilitate their transport across the skin barrier. Its ester linkages are susceptible to enzymatic hydrolysis, which could be a factor in its biocompatibility and metabolic fate.

Analytical Methodology: GC-MS for Quality Control

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and definitive analytical technique for the identification and quantification of Bis(2-methoxyethyl) adipate. It is particularly useful for quality control of the synthesized product or for detecting its presence as an extractable or leachable from polymeric materials.

Rationale for GC-MS

GC is an ideal separation technique for this compound due to its volatility. The mass spectrometer provides unambiguous identification based on the compound's unique mass spectrum and fragmentation pattern. For quantitative analysis, the high sensitivity and selectivity of MS, especially in selected ion monitoring (SIM) mode, allow for detection at very low concentrations.

Analytical Workflow Diagram

Caption: Workflow for the GC-MS analysis of Bis(2-methoxyethyl) adipate.

Step-by-Step Analytical Protocol

-

Sample Preparation:

-

For purity analysis, dissolve a small, accurately weighed amount of the synthesized product in a suitable solvent like dichloromethane.

-

For extractables analysis from a medical device, extract the material according to established protocols (e.g., solvent extraction with ethanol or hexane).[7]

-

-

Calibration Standards: Prepare a series of calibration standards of Bis(2-methoxyethyl) adipate of known concentrations in the same solvent. Spike each standard and the sample with an internal standard.

-

GC-MS Instrumentation:

-

Injector: Split/splitless injector, typically at 250 °C.

-

Column: A non-polar or mid-polarity capillary column (e.g., DB-5ms).

-

Oven Program: A temperature gradient is used to ensure good separation, e.g., start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

-

Mass Spectrometer: Electron Ionization (EI) source at 70 eV, scanning a mass range of m/z 40-400.

-

-

Analysis: Inject the prepared sample and standards into the GC-MS system.

-

Data Analysis:

-

Identification: Identify the peak corresponding to Bis(2-methoxyethyl) adipate in the total ion chromatogram by its retention time and by comparing its mass spectrum to a reference library (e.g., NIST).[2]

-

Quantification: Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against concentration for the standards. Use this curve to determine the concentration of Bis(2-methoxyethyl) adipate in the sample.

-

Safety and Toxicological Profile

Proper handling of Bis(2-methoxyethyl) adipate in a laboratory setting is essential. Based on available safety data sheets, the compound should be handled with standard laboratory precautions.

-

Handling: Use with adequate ventilation and avoid contact with eyes, skin, and clothing. Wash thoroughly after handling.[8]

-

Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and lab coats.[8]

-

Fire Safety: It is a combustible liquid. Keep away from heat, sparks, and open flames. Use appropriate extinguishing media like dry chemical, carbon dioxide, or foam.[2]

While specific, extensive toxicological studies on Bis(2-methoxyethyl) adipate are not as widely published as for its analogue DEHA, adipate esters are generally known to undergo hydrolysis to adipic acid and the corresponding alcohol. The toxicology of the parent compound is therefore related to its metabolites. For any application in drug development or medical devices, a thorough toxicological risk assessment, including evaluation of potential leachables and their biological effects, is mandatory.

References

- Lommen, A., et al. (2019). Advances in Food and Beverage Analysis. LCGC E-Book.

-

Cole-Parmer. Material Safety Data Sheet - Bis(2-methoxyethyl) adipate. [Link]

-

Egatz-Gomez, A., et al. (2022). Microwave synthesis of upconverting nanoparticles with bis(2-ethylhexyl) adipate. RSC Advances. [Link]

- IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2000). Di(2-ethylhexyl) adipate. Some Industrial Chemicals. Lyon (FR)

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 66046, Bis(2-methoxyethyl) adipate. [Link]

- National Industrial Chemicals Notification and Assessment Scheme. (2013). Hexanedioic acid, bis(2-ethylhexyl) ester: Human health tier II assessment. Australian Government Department of Health.

-

Ataman Kimya. BIS(2-ETHYLHEXYL) ADIPATE. [Link]

-

Alphagary. (2023). Phthalate-Free PVC options for medical device manufacturers. [Link]

-

Wikipedia. Bis(2-methoxyethyl) phthalate. [Link]

-

Spectrum Plastics Group. (2020). Well Over Decades Later...The Saga of Non-DEHP PVC and Medical Devices. [Link]

-

Shimadzu Corporation. Simple and Accurate Analysis of Extractables from Pharmaceutical Packaging Materials using Headspace GC-MS and Special Mass Spectral Library for Additives. [Link]

Sources

- 1. Microwave synthesis of upconverting nanoparticles with bis(2-ethylhexyl) adipate - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Bis(2-methoxyethyl) adipate | C12H22O6 | CID 66046 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]

- 5. specialchem.com [specialchem.com]

- 6. alphagary.com [alphagary.com]

- 7. gcms.cz [gcms.cz]

- 8. Bis(2-ethylhexyl) adipate synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Synthesis of Bis(2-methoxyethyl) adipate

Executive Summary

Bis(2-methoxyethyl) adipate is a specialty chemical compound valued for its role as a plasticizer and solvent, particularly in applications requiring compatibility with polar polymer systems.[1] Its unique structure, featuring two methoxyethyl groups, imparts distinct solubility characteristics compared to other common adipates.[1] This guide provides a comprehensive overview of the primary synthesis pathways for Bis(2-methoxyethyl) adipate, with a focus on the underlying chemical principles, optimization of reaction conditions, and detailed experimental protocols. We will delve into the widely-used direct esterification method and touch upon the alternative transesterification route, offering researchers and drug development professionals the foundational knowledge required for efficient and reliable synthesis.

Introduction: Properties and Applications

Bis(2-methoxyethyl) adipate, with the chemical formula C₁₂H₂₂O₆ and a molecular weight of 262.30 g/mol , is a colorless, viscous liquid at room temperature.[1][2] A key structural feature is the presence of ether linkages within its ester side chains, which enhances its polarity and compatibility with a range of materials. While it is soluble in many organic solvents, it has low solubility in water.[1]

Its primary applications include:

-

Specialty Plasticizers : It is used to increase the flexibility and durability of polymers. The methoxyethyl groups allow for excellent compatibility with polar polymers like polyvinyl chloride (PVC).[1]

-

Solvents : Its properties make it a suitable solvent in the formulation of coatings and adhesives.[1]

-

Chemical Intermediates : It serves as a building block in the synthesis of more complex chemical compounds.[1]

-

Biotechnology : It has found use as a plasticizer in the development of biocompatible polymers for applications such as drug delivery systems.[1]

Core Synthesis Pathway: Direct Esterification

The most prevalent and industrially scalable method for synthesizing Bis(2-methoxyethyl) adipate is the direct acid-catalyzed esterification of adipic acid with 2-methoxyethanol.[1] This reaction, a classic example of Fischer-Speier esterification, involves the reaction of a carboxylic acid and an alcohol to form an ester and water.[3]

Reaction Principle and Mechanism

The overall reaction is as follows:

HOOC-(CH₂)₄-COOH (Adipic Acid) + 2 CH₃OCH₂CH₂OH (2-Methoxyethanol) ⇌ CH₃OCH₂CH₂OOC-(CH₂)₄-COOCH₂CH₂OCH₃ (Bis(2-methoxyethyl) adipate) + 2 H₂O

This is an equilibrium reaction.[4] To achieve a high yield of the desired ester, the equilibrium must be shifted to the right, typically by using an excess of one reactant (usually the less expensive alcohol) and/or by removing water as it is formed.[4][5]

The acid-catalyzed mechanism proceeds through several key steps:

-

Protonation : The acid catalyst protonates the carbonyl oxygen of the adipic acid, making the carbonyl carbon more electrophilic.[3][6]

-

Nucleophilic Attack : The hydroxyl group of 2-methoxyethanol acts as a nucleophile and attacks the activated carbonyl carbon.[3]

-

Proton Transfer : A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).[3]

-

Elimination of Water : The tetrahedral intermediate collapses, eliminating a molecule of water.[3]

-

Deprotonation : The protonated ester is deprotonated, regenerating the acid catalyst and forming the monoester. The process is then repeated on the second carboxylic acid group to form the final diester.[3]

Caption: Acid-catalyzed esterification pathway for Bis(2-methoxyethyl) adipate synthesis.

Causality Behind Experimental Choices

-

Catalyst Selection : Strong protic acids like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TSA) are commonly used because they are effective at protonating the carboxylic acid, thereby activating it for nucleophilic attack.[1] While effective, they can be corrosive and difficult to remove. Alternative solid acid catalysts, such as cation exchange resins (e.g., Amberlyst 15) or solid superacids, offer advantages like easier separation from the product mixture, reusability, and reduced environmental impact.[4][6]

-

Driving the Equilibrium : Le Châtelier's principle is central to optimizing esterification.[5]

-

Excess Alcohol : Using 2-methoxyethanol in excess shifts the equilibrium towards the product side.[4]

-

Water Removal : Continuous removal of the water byproduct is the most effective strategy. This is often achieved by azeotropic distillation using a Dean-Stark apparatus with a co-solvent like toluene or by operating the reaction under reflux conditions that allow water to be physically separated.[1][7]

-

-

Temperature : The reaction is typically conducted at the reflux temperature of the mixture.[1] This provides the necessary activation energy for the reaction to proceed at a reasonable rate and facilitates the removal of water.[4]

Alternative Synthesis Route: Transesterification

Transesterification is a process where the alkoxy (-OR') group of an ester is exchanged with that of an alcohol (-OR'').[8] To synthesize Bis(2-methoxyethyl) adipate, one could start with a simple adipate ester, such as dimethyl adipate, and react it with 2-methoxyethanol in the presence of a catalyst.

CH₃OOC-(CH₂)₄-COOCH₃ (Dimethyl Adipate) + 2 CH₃OCH₂CH₂OH (2-Methoxyethanol) ⇌ Bis(2-methoxyethyl) adipate + 2 CH₃OH (Methanol)

-

Catalysis : This reaction can be catalyzed by acids (H₂SO₄), bases (sodium methoxide), or enzymes.[8] Alkali-catalyzed transesterification is often much faster than the acid-catalyzed equivalent.[9] Lipases, such as Pseudomonas cepacia or Candida antarctica lipase (Novozym® 435), offer a green alternative, operating under milder conditions and often with high selectivity, minimizing byproduct formation.[1][10]

-

Advantages : This route can be advantageous if the starting ester is readily available or if milder reaction conditions are required, as is the case with enzymatic catalysis. The removal of the volatile alcohol byproduct (e.g., methanol) can also be simpler than removing water.[11]

Detailed Experimental Protocol: Direct Esterification

This protocol describes the laboratory-scale synthesis of Bis(2-methoxyethyl) adipate via direct Fischer esterification with azeotropic water removal.

Materials and Equipment

-

Reactants : Adipic Acid (≥99%), 2-Methoxyethanol (≥99%), Toluene (ACS grade), p-Toluenesulfonic acid monohydrate (TSA, catalyst).

-

Neutralizing/Washing Agents : 5% Sodium bicarbonate (NaHCO₃) solution, Saturated Sodium Chloride (brine) solution, Anhydrous Magnesium Sulfate (MgSO₄).

-

Equipment : Round-bottom flask (500 mL), Dean-Stark apparatus, reflux condenser, heating mantle with magnetic stirrer, separatory funnel, rotary evaporator, vacuum distillation setup.

Step-by-Step Methodology

-

Reactor Setup : Assemble a 500 mL round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser. Ensure all glassware is dry.

-

Charging Reactants : To the flask, add adipic acid (e.g., 0.5 mol), 2-methoxyethanol (e.g., 1.5 mol, 3 equivalents), toluene (approx. 150 mL), and p-toluenesulfonic acid (TSA, ~1-2 mol% relative to adipic acid).

-

Reaction Execution :

-

Begin stirring and heat the mixture to a gentle reflux using the heating mantle. The toluene-water azeotrope will begin to distill and collect in the Dean-Stark trap.

-

Continue the reflux, allowing the lower aqueous layer to be collected in the trap while the upper toluene layer returns to the flask.

-

Monitor the reaction progress by observing the amount of water collected. The reaction is considered complete when water ceases to collect in the trap (typically 4-8 hours).

-

-

Work-up and Neutralization :

-

Allow the reaction mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel. Wash sequentially with 100 mL of water, 100 mL of 5% NaHCO₃ solution (to neutralize the TSA catalyst - caution: CO₂ evolution), and finally 100 mL of brine.

-

Separate the organic layer and dry it over anhydrous magnesium sulfate (MgSO₄).

-

-

Purification :

-

Filter off the drying agent.

-

Remove the toluene and excess 2-methoxyethanol using a rotary evaporator.

-

Purify the remaining crude product by vacuum distillation to obtain the pure Bis(2-methoxyethyl) adipate as a colorless, viscous liquid.

-

Process Validation

The identity and purity of the final product should be confirmed using standard analytical techniques:

-

Gas Chromatography (GC) : To assess purity and quantify any remaining starting materials.

-

Infrared (IR) Spectroscopy : To confirm the presence of the characteristic ester carbonyl stretch (~1735 cm⁻¹) and the absence of the broad carboxylic acid O-H stretch from adipic acid.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : To confirm the chemical structure of the final product.

Data Presentation

The efficiency of the synthesis is highly dependent on reaction parameters. The table below summarizes typical conditions for the direct esterification of dicarboxylic acids.

| Parameter | Recommended Value/Range | Rationale |

| Molar Ratio (Alcohol:Acid) | 2.5:1 to 4:1 | An excess of alcohol drives the reaction equilibrium towards the product side.[4][7] |

| Catalyst Loading (TSA) | 1-2 mol % (relative to acid) | Provides sufficient catalytic activity without excessive side reactions or purification burden. |

| Solvent | Toluene | Forms a low-boiling azeotrope with water, facilitating its removal.[7] |

| Temperature | Reflux (~110-120 °C) | Ensures a sufficient reaction rate and allows for azeotropic distillation of water.[4] |

| Reaction Time | 4 - 12 hours | Dependent on scale and efficiency of water removal; reaction should be monitored. |

| Expected Yield | > 90% | High yields are achievable with efficient water removal.[7] |

Safety and Handling Considerations

-

Reagents : Handle p-toluenesulfonic acid and sulfuric acid with care as they are corrosive. 2-Methoxyethanol has associated reproductive toxicity and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

-

Reaction : The reaction should be performed in a fume hood. Ensure the apparatus is securely clamped. During the neutralization step with sodium bicarbonate, add the solution slowly to control the release of CO₂ gas and prevent pressure buildup.

-

Product : Bis(2-methoxyethyl) adipate may form peroxides upon storage and should be handled accordingly.[2]

Conclusion

The synthesis of Bis(2-methoxyethyl) adipate is most effectively achieved through the direct Fischer esterification of adipic acid and 2-methoxyethanol. The success of this equilibrium-limited reaction hinges on the judicious selection of an acid catalyst and, most critically, the continuous removal of water to drive the reaction to completion. While transesterification offers a viable alternative, particularly with the use of modern enzymatic catalysts, direct esterification remains the more straightforward and commonly employed method for laboratory and industrial production. By carefully controlling the reaction parameters outlined in this guide, researchers can reliably produce high-purity Bis(2-methoxyethyl) adipate for a variety of scientific and industrial applications.

References

-

PubChem. (n.d.). Bis(2-methoxyethyl) adipate. National Center for Biotechnology Information. Retrieved from [Link]

-

Master Organic Chemistry. (2022). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]

-

Pawar, S. S., & Yadav, G. D. (2015). Kinetic study of Esterification of Adipic acid with Methanol over Amberlyst 15. International Journal of ChemTech Research, 8(11), 305-312. Retrieved from [Link]

-

Micovic, M. (n.d.). Ethyl adipate. Organic Syntheses Procedure. Retrieved from [Link]

-

Penariol, L., et al. (2022). Conversion of Adipic Acid to Bis-2-ethylhexyl Adipate Overcoming Equilibrium Constraints: A Laboratory Experiment. Journal of Chemical Education, 99(12), 4153–4158. Retrieved from [Link]

-

Master Organic Chemistry. (2022). Transesterification. Retrieved from [Link]

-

Shinde, S. S., & Yadav, G. D. (2017). Transesterification by Reactive distillation for characterization and synthesis of biodiesel. International Journal of Applied and Pure Science and Agriculture, 3(2), 174-180. Retrieved from [Link]

-

ResearchGate. (2019). Synthesis of diethylhexyl adipate by Candida antarctica lipase-catalyzed esterification. Request PDF. Retrieved from [Link]

-

Riaz, A., et al. (2021). Nanobiocatalysts for Biodiesel Synthesis through Transesterification—A Review. Molecules, 26(3), 634. Retrieved from [Link]

Sources

- 1. Buy Bis(2-methoxyethyl) adipate | 106-00-3 [smolecule.com]

- 2. Bis(2-methoxyethyl) adipate | C12H22O6 | CID 66046 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. sphinxsai.com [sphinxsai.com]

- 5. air.unimi.it [air.unimi.it]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. orgsyn.org [orgsyn.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

IUPAC name and synonyms for Bis(2-methoxyethyl) adipate.

An In-Depth Technical Guide to Bis(2-methoxyethyl) adipate (BMEA)

Abstract

This technical guide provides a comprehensive overview of Bis(2-methoxyethyl) adipate, a diester of significant interest in polymer science and chemical synthesis. The document details its formal nomenclature, physicochemical properties, a standard laboratory-scale synthesis protocol, and its primary applications. Emphasis is placed on the rationale behind its synthesis and its functional role as a plasticizer and specialty solvent. This guide is intended for researchers, chemists, and drug development professionals who require a detailed understanding of this compound for material formulation, synthesis, or evaluation.

Nomenclature and Chemical Identity

A precise understanding of a chemical's identity is foundational to all scientific inquiry. This section delineates the formal naming conventions and identifiers for Bis(2-methoxyethyl) adipate.

IUPAC Name

The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC), is bis(2-methoxyethyl) hexanedioate [1]. This name precisely describes its structure: a six-carbon dicarboxylic acid (hexanedioate, from adipic acid) esterified on both ends with a 2-methoxyethyl group.

Chemical Structure and Identifiers

The molecular structure consists of a central six-carbon adipate chain linked via ester bonds to two 2-methoxyethanol moieties.

Synonyms and Common Identifiers

In literature and commercial databases, Bis(2-methoxyethyl) adipate is referenced by numerous synonyms and identifiers. The most common are consolidated in the table below for ease of reference.

| Identifier Type | Value | Source |

| CAS Number | 106-00-3 | [1][2][4] |

| Common Synonym | Hexanedioic acid, bis(2-methoxyethyl) ester | [1][2] |

| Common Synonym | Adipic acid, bis(2-methoxyethyl) ester | [1][4] |

| Common Synonym | Di(2-methoxyethyl) Adipate | [1] |

| EC Number | 203-352-5 | [1] |

| PubChem CID | 66046 | [1] |

| Other Identifiers | NSC 7329, EK 2769 | [1] |

Physicochemical Properties

The utility of a compound is dictated by its physical and chemical properties. Bis(2-methoxyethyl) adipate is a colorless, viscous liquid at ambient temperature[2][5]. Its distinct methoxyethyl groups impart specific solubility characteristics that differentiate it from other adipate esters[5].

| Property | Value | Source |

| Molecular Weight | 262.30 g/mol | [1][3] |

| Appearance | Clear, almost colorless liquid | [2] |

| Boiling Point | 190 °C at 11 mmHg | [2] |

| Vapor Density | 9.0 | [2] |

| Solubility | Soluble in organic solvents, low in water | [5] |

| Peroxide Formation | May form peroxides upon storage | [1] |

The presence of ether linkages within the ester side-chains enhances its polarity compared to simple alkyl adipates, improving its compatibility with a wider range of polymers and solvents[5].

Synthesis: Fischer Esterification

The most common and direct method for synthesizing Bis(2-methoxyethyl) adipate is the Fischer esterification of adipic acid with 2-methoxyethanol[5]. This acid-catalyzed reaction is a cornerstone of organic synthesis.

Reaction Mechanism and Rationale

The reaction proceeds by the protonation of the carboxylic acid's carbonyl group by a strong acid catalyst (e.g., sulfuric acid), which enhances the electrophilicity of the carbonyl carbon. The alcohol (2-methoxyethanol) then acts as a nucleophile, attacking the activated carbonyl. Subsequent proton transfers and the elimination of water yield the ester. The reaction is performed under reflux to supply the necessary activation energy and to drive the equilibrium toward the product by removing water as it forms, in accordance with Le Châtelier's principle[5].

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of Bis(2-methoxyethyl) adipate.

Experimental Protocol

This protocol describes a representative laboratory-scale synthesis.

-

Reactant Charging: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add adipic acid (1.0 eq.) and 2-methoxyethanol (2.2 eq.). The slight excess of alcohol helps drive the reaction to completion.

-

Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% mol/mol) to the mixture while stirring. This step is exothermic and should be performed with care.

-

Reaction: Heat the mixture to reflux using a heating mantle. Maintain reflux for several hours (e.g., 4-8 hours), monitoring the reaction progress via Thin Layer Chromatography (TLC) until the starting adipic acid is consumed.

-

Workup & Neutralization: Cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and carefully wash it with a saturated sodium bicarbonate solution to neutralize the acid catalyst. Check the aqueous layer with pH paper to ensure it is neutral or slightly basic.

-

Extraction & Drying: Separate the organic layer and wash it with brine to remove residual water. Dry the organic layer over an anhydrous drying agent like magnesium sulfate or sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the organic solvent using a rotary evaporator. The crude product can then be purified by vacuum distillation to remove unreacted 2-methoxyethanol and other impurities, yielding the pure Bis(2-methoxyethyl) adipate[5].

Applications in Research and Industry

Bis(2-methoxyethyl) adipate's unique properties make it a valuable compound in several fields.

-

Plasticizers: Its primary application is as a plasticizer, an additive used to increase the flexibility, workability, and durability of polymers[1][5]. It is incorporated into polymer matrices to reduce brittleness.

-

Solvents: The compound's solvent properties make it suitable for use in formulations for coatings and adhesives, where it helps to dissolve other components and improve the application properties of the final product[5].

-

Chemical Intermediates: It serves as a precursor or intermediate in the synthesis of other, more complex chemical compounds[5].

-

Research Applications: In a research context, it is used in polymer science studies and can be a component in formulations for materials used in biotechnology, such as plasticizers in biocompatible polymers[5].

Safety, Handling, and Storage

Proper handling and storage are critical to ensure laboratory safety and maintain the chemical's integrity.

-

Toxicological Profile: The toxicological properties of Bis(2-methoxyethyl) adipate have not been fully investigated[2]. It is known to be a potential irritant to the skin, eyes, and respiratory tract[2].

-

Handling: Use with adequate ventilation in a chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid contact with eyes, skin, and clothing, and wash hands thoroughly after handling[2][4].

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area[2][4]. It should be kept away from sources of ignition and incompatible substances such as strong oxidizing agents[2][4].

-

Stability: This compound is classified as a "Class D" peroxide-forming chemical, meaning it can form explosive peroxides upon concentration or during long-term storage[1]. Containers should be dated upon opening and checked periodically for peroxide formation.

Conclusion

Bis(2-methoxyethyl) adipate, systematically named bis(2-methoxyethyl) hexanedioate, is a versatile diester with established roles as a plasticizer and specialty solvent. Its synthesis via Fischer esterification is a straightforward and scalable process. While its toxicological profile is incomplete, standard chemical handling precautions mitigate most risks. Its unique solubility characteristics, conferred by the methoxyethyl groups, ensure its continued relevance in polymer science, material formulation, and as a chemical intermediate for further synthesis.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 66046, Bis(2-methoxyethyl) adipate. [Link]

-

Cole-Parmer (n.d.). Material Safety Data Sheet - Bis(2-methoxyethyl) adipate. [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7987, Bis(2-ethoxyethyl) adipate. [Link]

-

Wang, L., et al. (2022). Microwave synthesis of upconverting nanoparticles with bis(2-ethylhexyl) adipate. RSC Advances. [Link]

-

HB Chemical (2015). Safety Data Sheet (SDS) - DOA. [Link]

-

Wang, L., et al. (2022). Microwave synthesis of upconverting nanoparticles with bis(2-ethylhexyl) adipate. National Institutes of Health. [Link]

-

Global Substance Registration System (GSRS). BIS(2-METHOXYETHYL) ADIPATE. [Link]

-

Global Substance Registration System (GSRS). BIS(2-METHOXYETHYL) ADIPATE - Overview. [Link]

-

Ataman Kimya (n.d.). BIS(2-ETHYLHEXYL) ADIPATE. [Link]

-

Wikipedia (n.d.). Bis(2-ethylhexyl) adipate. [Link]

Sources

Bis(2-methoxyethyl) adipate solubility in organic solvents.

An In-depth Technical Guide to the Solubility of Bis(2-methoxyethyl) adipate in Organic Solvents

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of bis(2-methoxyethyl) adipate (CAS: 106-00-3), a diester of significant interest as a plasticizer and specialty solvent.[1] For professionals in research, chemical manufacturing, and drug development, understanding the solubility profile of this compound is paramount for formulation, process design, and quality control. This document synthesizes fundamental chemical principles with practical, field-proven methodologies to provide a complete reference. While specific quantitative solubility data for bis(2-methoxyethyl) adipate is not extensively cataloged in public literature, this guide establishes a robust predictive framework based on its molecular structure and provides a detailed protocol for its empirical determination.

Introduction to Bis(2-methoxyethyl) adipate

Bis(2-methoxyethyl) adipate, with the chemical formula C₁₂H₂₂O₆ and a molecular weight of approximately 262.30 g/mol , is a colorless, viscous liquid at ambient temperatures.[1][2] Its molecular structure consists of a central, flexible six-carbon adipate backbone flanked by two 2-methoxyethyl ester groups.

Key Molecular Identifiers:

-

IUPAC Name: bis(2-methoxyethyl) hexanedioate[3]

-

Synonyms: Di(2-methoxyethyl) adipate, Hexanedioic acid, bis(2-methoxyethyl) ester[3][4]

This unique structure, featuring both nonpolar (the hexanedioate chain) and polar (ether and ester functionalities) regions, imparts a versatile solubility profile that makes it a valuable component in coatings, adhesives, and as a plasticizer for polymers to enhance flexibility.[1]

Physicochemical Principles Governing Solubility

The solubility of a solute in a solvent is dictated by the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For bis(2-methoxyethyl) adipate, its solubility behavior is a direct consequence of its molecular architecture.

-

Ester and Ether Groups: The presence of four oxygen atoms in the two ester linkages and two ether linkages creates sites for dipole-dipole interactions and hydrogen bonding (as an acceptor) with protic solvents.

-

Aliphatic Backbone: The six-carbon adipate chain and the ethyl groups are nonpolar, contributing to van der Waals forces. This nonpolar character promotes solubility in hydrophobic, nonpolar organic solvents.

The principle of "like dissolves like" is the cornerstone for predicting its behavior. Solvents with a polarity and hydrogen bonding capability similar to bis(2-methoxyethyl) adipate will be the most effective. Due to its combination of polar and nonpolar moieties, it is anticipated to be soluble in a broad range of organic solvents but exhibit low solubility in highly polar, protic solvents like water.[1] This behavior is consistent with other adipate esters used as plasticizers, which are generally miscible with most organic solvents.

Qualitative Solubility Profile

Based on the aforementioned principles and data from analogous ester compounds, the following table provides a predicted qualitative solubility profile for bis(2-methoxyethyl) adipate. This table serves as a starting point for solvent selection, which must be confirmed by empirical testing for any critical application.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Nonpolar Aliphatic | Hexane, Heptane, Cyclohexane | Soluble | The nonpolar aliphatic chain of the adipate ester interacts favorably with the nonpolar solvent via van der Waals forces. |

| Aromatic | Toluene, Xylene, Benzene | Soluble | The molecule's overall moderate polarity and nonpolar regions allow for effective solvation by aromatic solvents. |

| Chlorinated | Dichloromethane, Chloroform | Soluble | These solvents have appropriate polarity to dissolve both the polar and nonpolar segments of the molecule. |

| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Soluble / Miscible | Ketones are polar aprotic solvents that can effectively solvate the ester and ether groups without the steric hindrance of protic solvents. |

| Esters | Ethyl Acetate, Butyl Acetate | Soluble / Miscible | As an ester itself, bis(2-methoxyethyl) adipate is expected to be highly compatible with other ester solvents. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Soluble / Miscible | The ether linkages in the solute have a strong affinity for ether solvents. THF is a common solvent for adipate polyesters.[5] |

| Alcohols | Methanol, Ethanol, Isopropanol | Moderately Soluble | Solubility is expected to be moderate and decrease with alcohol polarity. While the ester/ether groups interact with the hydroxyl group, the nonpolar backbone limits miscibility, especially with methanol. |

| Highly Polar Protic | Water | Low / Insoluble | The large nonpolar aliphatic backbone dominates, leading to poor miscibility with water, a characteristic common to many adipate plasticizers.[1][6] |

Experimental Protocol: Determination of Thermodynamic Solubility via the Shake-Flask Method

For researchers and formulation scientists, obtaining precise quantitative solubility data is essential. The saturation shake-flask method is the gold-standard technique for determining thermodynamic solubility due to its reliability and direct measurement of equilibrium.[7]

Materials and Equipment

-

Solute: High-purity bis(2-methoxyethyl) adipate (>98%).

-

Solvents: HPLC-grade or equivalent high-purity organic solvents.

-

Equipment:

-

Analytical balance (readable to 0.1 mg).

-

Scintillation vials or flasks with PTFE-lined screw caps.

-

Temperature-controlled orbital shaker or water bath.

-

Centrifuge for phase separation.

-

Syringes and syringe filters (0.22 or 0.45 µm, solvent-compatible, e.g., PTFE).

-

Volumetric flasks and pipettes.

-

Analytical instrument for quantification (e.g., HPLC-UV, GC-FID, or gravimetric analysis).

-

Step-by-Step Methodology

-

Preparation: Add an excess amount of bis(2-methoxyethyl) adipate to a series of vials. The key is to ensure a visible amount of undissolved solute remains at equilibrium.[7]

-

Solvent Addition: Accurately pipette a known volume (e.g., 5.00 mL) of the desired organic solvent into each vial.

-

Equilibration: Tightly cap the vials and place them in the temperature-controlled shaker set to the target temperature (e.g., 25 °C). Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. The system is at equilibrium when the concentration of the solute in the solution remains constant over time.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the target temperature for at least 24 hours to allow undissolved material to sediment.[7] For fine suspensions, centrifugation (e.g., at 3000 rpm for 20 minutes) is required to achieve a clear supernatant.

-

Sampling: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately attach a syringe filter and dispense the filtrate into a pre-weighed, tared vial (for gravimetric analysis) or a volumetric flask for dilution (for chromatographic analysis). This step is critical to prevent transfer of any solid particles.[8]

-

Quantification:

-

Gravimetric Method: Carefully evaporate the solvent from the tared vial under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not degrade the solute. Weigh the vial containing the dry residue. The mass of the dissolved solute is the final mass minus the tare mass.[9]

-

Chromatographic Method (HPLC/GC): Dilute the filtrate with a suitable mobile phase or solvent to a concentration within the calibrated range of the instrument. Analyze the sample against a set of calibration standards to determine the precise concentration. HPLC is often preferred as it can separate the analyte from any potential impurities.[7]

-

-

Calculation: Express the solubility in desired units, such as g/100 mL, mg/mL, or mol/L.

This self-validating protocol ensures that a true equilibrium state is measured, providing trustworthy and reproducible data for critical applications.

Logical Workflow for Solvent Selection

For scientists in a drug development or formulation setting, the process of selecting an appropriate solvent is a multi-step endeavor. The following diagram illustrates a logical workflow, from initial requirements to final validation.

Sources

- 1. Buy Bis(2-methoxyethyl) adipate | 106-00-3 [smolecule.com]

- 2. scbt.com [scbt.com]

- 3. Bis(2-methoxyethyl) adipate | C12H22O6 | CID 66046 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Bis(2-ethylhexyl) adipate - Wikipedia [en.wikipedia.org]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. lup.lub.lu.se [lup.lub.lu.se]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Spectral data (NMR, IR, Mass Spec) of Bis(2-methoxyethyl) adipate.

This technical guide provides a comprehensive analysis of the spectral data for Bis(2-methoxyethyl) adipate, a significant industrial plasticizer. Designed for researchers, scientists, and professionals in drug development, this document delves into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of this compound. The guide emphasizes not just the data itself, but the scientific rationale behind the spectral interpretations, offering field-proven insights into the structural elucidation of this molecule.

Introduction

Bis(2-methoxyethyl) adipate, with the IUPAC name bis(2-methoxyethyl) hexanedioate, is a diester of adipic acid and 2-methoxyethanol.[1] Its molecular formula is C₁₂H₂₂O₆ and it has a molecular weight of 262.30 g/mol .[1] The structural integrity and purity of this compound are paramount in its industrial applications, necessitating robust analytical characterization. Spectroscopic techniques are indispensable tools for this purpose, each providing a unique piece of the structural puzzle. This guide will walk through the experimental data and its interpretation for ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, offering a holistic understanding of the molecule's spectral signature.

Molecular Structure and Symmetry

A foundational understanding of the molecular structure is key to interpreting its spectral data. Bis(2-methoxyethyl) adipate is a symmetrical molecule, which significantly simplifies its NMR spectra.

Caption: Chemical structure of Bis(2-methoxyethyl) adipate.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. Due to the symmetry of bis(2-methoxyethyl) adipate, we expect a simplified spectrum with four distinct signals.

Experimental Protocol: The ¹H NMR spectrum is typically recorded on a 300 MHz or higher spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.

Data Summary:

| Signal | Chemical Shift (ppm, estimated) | Multiplicity | Integration | Assignment |

| a | ~1.65 | Multiplet | 4H | -OOC-CH₂-CH₂ - |

| b | ~2.35 | Multiplet | 4H | -OOC-CH₂ -CH₂- |

| c | ~3.55 | Triplet | 4H | -O-CH₂ -CH₂-O- |

| d | ~4.20 | Triplet | 4H | -COO-CH₂ -CH₂- |

| e | ~3.35 | Singlet | 6H | CH₃ -O- |

Interpretation:

The chemical shifts are influenced by the electronegativity of nearby atoms. The methylene protons of the adipate backbone (signals a and b ) appear at a higher field (lower ppm) as they are further from the deshielding ester groups. The protons alpha to the carbonyl group (signal b ) are shifted downfield relative to the beta protons (signal a ) due to the electron-withdrawing effect of the carbonyl.

The protons of the methoxyethyl chain are more deshielded. The protons adjacent to the ester oxygen (signal d ) are the most downfield due to the strong deshielding effect of the carbonyl group. The protons adjacent to the ether oxygen (signal c ) are also downfield but to a lesser extent. The methyl protons (signal e ) appear as a sharp singlet, being the most shielded in this group.

Caption: ¹H NMR signal assignments and correlations.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR provides information on the different carbon environments within the molecule. Again, due to symmetry, we expect a reduced number of signals.

Experimental Protocol: The ¹³C NMR spectrum is typically recorded on the same spectrometer as the ¹H NMR, often using a broadband proton-decoupled pulse sequence to simplify the spectrum to a series of singlets.

Data Summary:

| Signal | Chemical Shift (ppm, estimated) | Assignment |

| 1 | ~24.5 | -OOC-CH₂-C H₂- |

| 2 | ~34.0 | -OOC-C H₂-CH₂- |

| 3 | ~59.0 | C H₃-O- |

| 4 | ~63.5 | -COO-C H₂-CH₂- |

| 5 | ~70.5 | -O-C H₂-CH₂-O- |

| 6 | ~173.5 | C =O |

Interpretation:

The chemical shifts in ¹³C NMR are highly dependent on the hybridization and the electronic environment of the carbon atoms. The carbonyl carbon (signal 6 ) is significantly deshielded and appears at a very low field (~173.5 ppm). The carbons of the adipate backbone (signals 1 and 2 ) are in the typical alkane region, with the carbon alpha to the carbonyl (signal 2 ) being slightly more deshielded.

The carbons of the methoxyethyl group show distinct shifts. The methyl carbon (signal 3 ) is the most shielded. The methylene carbon attached to the ester oxygen (signal 4 ) and the methylene carbon attached to the ether oxygen (signal 5 ) are both deshielded due to the adjacent oxygen atoms, with the latter appearing slightly more downfield.

Caption: ¹³C NMR chemical shift assignments.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying functional groups within a molecule. The IR spectrum of bis(2-methoxyethyl) adipate is characterized by strong absorptions corresponding to the ester and ether functionalities.

Experimental Protocol: The IR spectrum is typically obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be analyzed as a neat liquid between salt plates (e.g., NaCl or KBr).

Data Summary:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2950-2850 | Strong | C-H stretching (alkane) |

| ~1735 | Very Strong | C=O stretching (ester) |

| ~1250-1050 | Strong, Broad | C-O stretching (ester and ether) |

Interpretation:

The most prominent feature in the IR spectrum is the very strong absorption around 1735 cm⁻¹, which is characteristic of the carbonyl (C=O) stretch in a saturated ester.[2] The C-H stretching vibrations of the alkane backbone and methoxy groups appear as strong bands in the 2950-2850 cm⁻¹ region. The "fingerprint" region below 1500 cm⁻¹ contains a series of strong, broad absorptions between 1250 and 1050 cm⁻¹, which arise from the C-O stretching vibrations of both the ester and ether linkages. The complexity in this region is due to the coupling of various vibrational modes.

Caption: Key IR absorptions for functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.

Experimental Protocol: Mass spectra are typically obtained using electron ionization (EI) coupled with a gas chromatograph (GC-MS) for sample introduction.

Data Summary:

| m/z | Relative Intensity | Proposed Fragment |

| 262 | Low | [M]⁺ (Molecular Ion) |

| 231 | Moderate | [M - OCH₃]⁺ |

| 203 | Moderate | [M - COOCH₂CH₂OCH₃]⁺ |

| 111 | High | [C₅H₇O₃]⁺ |

| 59 | High | [CH₂CH₂OCH₃]⁺ |

| 58 | Very High (Base Peak) | [CH₂=CHOCH₃]⁺ |

Interpretation:

The molecular ion peak ([M]⁺) at m/z 262 is expected but may be weak or absent in the EI spectrum of long-chain esters. A common fragmentation pathway for esters is the loss of the alkoxy group, leading to a peak at m/z 231 ([M - OCH₃]⁺). Cleavage of the entire methoxyethyl ester group results in a fragment at m/z 203.

The most prominent fragmentation pathways often involve the side chains. The base peak is frequently observed at m/z 58, corresponding to the stable radical cation [CH₂=CHOCH₃]⁺, formed via a McLafferty-type rearrangement. The fragment at m/z 59 corresponds to the [CH₂CH₂OCH₃]⁺ cation. The peak at m/z 111 is also a significant fragment, likely arising from cleavage within the adipate chain with retention of one carbonyl group and part of the side chain.

Caption: Proposed mass spectral fragmentation pathways.

Conclusion

The collective analysis of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data provides a definitive structural confirmation of Bis(2-methoxyethyl) adipate. The symmetry of the molecule is clearly reflected in the simplified NMR spectra. The characteristic functional group absorptions in the IR spectrum and the predictable fragmentation patterns in the mass spectrum are all consistent with the proposed structure. This guide serves as a valuable resource for scientists and researchers, providing the necessary spectral data and its detailed interpretation for the confident identification and characterization of Bis(2-methoxyethyl) adipate.

References

-

PubChem. Bis(2-methoxyethyl) adipate. National Center for Biotechnology Information. [Link]

-

SpectraBase. Adipic acid bis(2-methoxyethyl) ester. Wiley-VCH GmbH. [Link]

-

University of California, Davis. IR Spectroscopy Tutorial: Esters. [Link]

Sources

An In-Depth Technical Guide to Bis(2-methoxyethyl) adipate: Mechanism of Action as a High-Performance Plasticizer

This guide provides a comprehensive technical overview of Bis(2-methoxyethyl) adipate (BMEA), a specialized adipate ester plasticizer. We will delve into its fundamental chemical properties, explore its molecular mechanism of action in polymers, and provide detailed experimental protocols for its characterization and performance evaluation. This document is intended for researchers, materials scientists, and formulation chemists engaged in the development of advanced polymer systems.

Introduction: The Need for Specialized Plasticizers

The modification of polymer properties to meet specific application demands is a cornerstone of materials science. Poly(vinyl chloride) (PVC), for instance, is an intrinsically rigid and brittle polymer. The addition of plasticizers—small molecules that integrate within the polymer matrix—transforms it into a flexible and durable material suitable for a vast range of applications, from medical tubing to wire insulation.

While traditional phthalate-based plasticizers have been widely used, there is a growing demand for high-performance alternatives with improved compatibility, lower migration rates, and specialized functionalities. Bis(2-methoxyethyl) adipate (CAS No: 106-00-3, Molecular Formula: C₁₂H₂₂O₆) emerges as a significant candidate in this space.[1] Its unique molecular structure, featuring polar ether linkages, offers distinct advantages in plasticizing polar polymers. This guide will elucidate the scientific principles behind BMEA's efficacy.

Table 1: Physicochemical Properties of Bis(2-methoxyethyl) adipate (BMEA)

| Property | Value | Source |

| Molecular Weight | 262.30 g/mol | [1] |

| Appearance | Colorless, viscous liquid | [2] |

| Solubility | Soluble in organic solvents, low solubility in water | [2] |

| Volatility | Low | [2] |

Core Mechanism of Action: A Molecular Perspective

The primary function of a plasticizer is to increase the flexibility and reduce the processing temperature of a polymer. This is achieved by lowering the material's glass transition temperature (T_g), the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. BMEA accomplishes this through a multi-faceted molecular interaction with the polymer chains.

The Free Volume Theory: Creating Space for Mobility

At a fundamental level, BMEA's mechanism aligns with the Free Volume Theory . Polymer chains in an amorphous solid are tightly packed. The introduction of BMEA molecules, which are smaller than the polymer macromolecules, physically separates the polymer chains from one another. This increases the "free volume"—the unoccupied space between the chains. With more space available, the polymer chains can move past each other more easily, requiring less thermal energy to transition into a more mobile, flexible state. This directly translates to a lower T_g.

The Lubricity Theory: Easing Intermolecular Friction